molecular formula C23H32N2O2S B11350453 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide

2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide

Cat. No.: B11350453
M. Wt: 400.6 g/mol
InChI Key: PTGTYAMUAPGYCZ-UHFFFAOYSA-N
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Description

2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide is a complex organic compound that features a phenoxy group, a piperidine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide typically involves multiple steps

    Phenoxy Intermediate Synthesis: The phenoxy intermediate can be synthesized by reacting 5-methyl-2-(propan-2-yl)phenol with an appropriate halogenated acetamide under basic conditions.

    Piperidine Introduction: The piperidine ring is introduced through a nucleophilic substitution reaction, where the phenoxy intermediate reacts with a piperidine derivative.

    Thiophene Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[2-(piperidin-1-yl)ethyl]acetamide
  • 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[2-(thiophen-2-yl)ethyl]acetamide
  • 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[2-(piperidin-1-yl)-2-(furan-2-yl)ethyl]acetamide

Uniqueness

The uniqueness of 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidine and thiophene rings, along with the phenoxy group, allows for unique interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H32N2O2S

Molecular Weight

400.6 g/mol

IUPAC Name

2-(5-methyl-2-propan-2-ylphenoxy)-N-(2-piperidin-1-yl-2-thiophen-2-ylethyl)acetamide

InChI

InChI=1S/C23H32N2O2S/c1-17(2)19-10-9-18(3)14-21(19)27-16-23(26)24-15-20(22-8-7-13-28-22)25-11-5-4-6-12-25/h7-10,13-14,17,20H,4-6,11-12,15-16H2,1-3H3,(H,24,26)

InChI Key

PTGTYAMUAPGYCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NCC(C2=CC=CS2)N3CCCCC3

Origin of Product

United States

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